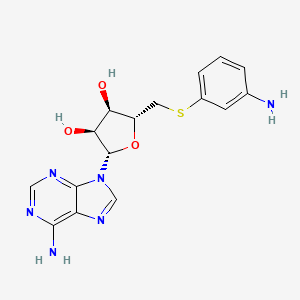

5'-R-(3-Aminophenyl)-5'-thioadenosine

Descripción

Propiedades

Fórmula molecular |

C16H18N6O3S |

|---|---|

Peso molecular |

374.4 g/mol |

Nombre IUPAC |

(2R,3R,4S,5S)-2-[(3-aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C16H18N6O3S/c17-8-2-1-3-9(4-8)26-5-10-12(23)13(24)16(25-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5,17H2,(H2,18,19,20)/t10-,12-,13-,16-/m0/s1 |

Clave InChI |

NDGWFCVAYOISNC-SDPXSBNPSA-N |

SMILES isomérico |

C1=CC(=CC(=C1)SC[C@H]2[C@@H]([C@@H]([C@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N |

SMILES canónico |

C1=CC(=CC(=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of 5'-S-(3-Aminophenyl)-5'-thioadenosine (m-APTA)

A recent study reported the synthesis of 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) as a novel chemoprotective agent. The synthesis involved:

- Preparation of a 5'-thioadenosine intermediate.

- Coupling of the 3-aminophenyl group to the sulfur atom at the 5' position.

- Optimization of reaction conditions to avoid side reactions such as hydrolysis or over-substitution.

The synthetic protocols were detailed in supplementary materials of the study, which included characterization data confirming the structure and purity of m-APTA. The compound exhibited selective enzymatic cleavage by methylthioadenosine phosphorylase (MTAP), converting it to adenine, which is critical for its chemoprotective mechanism.

Evaluation of PTA Derivatives for Improved Solubility and Enzymatic Activity

A subset of 12 phenylthioadenosine (PTA) derivatives, including m-APTA, was synthesized to improve water solubility and enzymatic cleavage rates by MTAP. The synthetic modifications involved introducing polar functional groups on the phenyl ring to enhance physicochemical properties without compromising biological activity.

- The compounds were synthesized via substitution reactions at the sulfur atom with various aminophenyl derivatives.

- Enzymatic assays demonstrated that m-APTA and select derivatives maintained efficient cleavage to adenine by MTAP, essential for their protective function.

- Non-enzymatic hydrolysis was negligible (<5%), indicating chemical stability under physiological conditions.

Synthetic Challenges and Solutions

- Side Reactions: During amidation steps, unexpected hydroamination or substitution reactions at other positions of the nucleoside were observed in related nucleoside analogs, necessitating careful control of reaction conditions.

- Protection/Deprotection Strategies: Use of protecting groups on ribose hydroxyls and nucleobase amines was essential to prevent undesired reactions during coupling.

- Alternative Routes: To avoid side reactions such as substitution at the C2 position of the purine ring, alternative synthetic routes involving pre-installed substituents and stepwise coupling were employed.

Data Table: Summary of Synthetic Approaches and Outcomes

Research Outcomes and Significance

- The synthesized 5'-S-(3-aminophenyl)-5'-thioadenosine demonstrated selective protection of normal cells from 5-fluorouracil toxicity without affecting its anticancer efficacy in MTAP-deficient tumors.

- The compound showed superior safety profiles compared to related analogs, attributed to its inefficient interaction with adenosine A1 receptors, reducing off-target effects.

- The enzymatic cleavage by MTAP was confirmed as a key step in the compound's mechanism, validating the synthetic approach aimed at preserving this property.

- Improved water solubility and chemical stability were achieved in derivatives, facilitating potential drug development.

Análisis De Reacciones Químicas

Types of Reactions

5’-R-(3-Aminophenyl)-5’-thioadenosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur on the aminophenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aminophenyl derivatives.

Aplicaciones Científicas De Investigación

Chemoprotective Applications

One of the most notable applications of 5'-R-(3-Aminophenyl)-5'-thioadenosine is its role as a chemoprotective agent in cancer treatment. Research indicates that m-APTA can reduce the toxic side effects associated with fluorouracil (5-FU), a common chemotherapeutic drug used to treat various cancers, particularly in patients with methylthioadenosine phosphorylase (MTAP)-deficient tumors.

Key Findings:

- Selective Protection : In studies, m-APTA demonstrated the ability to protect against 5-FU-induced anemia without compromising the drug's effectiveness against MTAP-deficient bladder cancers .

- Safety Profile : Unlike its parent compound, S-methyl-5’-thioadenosine (MTA), m-APTA does not induce hypothermia at effective doses, making it a safer alternative for patients undergoing chemotherapy .

- Mechanism of Action : m-APTA is metabolized by MTAP to produce adenine, which plays a crucial role in cellular metabolism and survival during chemotherapy .

Neuroprotective Applications

Beyond oncology, this compound has shown promise in neuroprotection . Its neuroprotective properties have been explored in various models of neuroinflammation and neurodegenerative diseases.

Research Insights:

- Blood-Brain Barrier Penetration : Studies have assessed the ability of MTA (and by extension, its analogues like m-APTA) to cross the blood-brain barrier, indicating potential therapeutic applications in conditions like multiple sclerosis and Parkinson's disease .

- Neuroprotective Efficacy : In vitro experiments have demonstrated that m-APTA can protect neuronal cells from excitotoxic damage, suggesting its utility in treating acute and chronic neurological disorders .

Comparative Analysis of m-APTA and Related Compounds

To better understand the advantages of this compound, a comparative analysis with related compounds such as MTA is essential. The following table summarizes key characteristics and findings:

| Compound | Chemoprotective Effects | Neuroprotective Effects | Safety Profile |

|---|---|---|---|

| This compound (m-APTA) | Reduces toxicity from 5-FU without hindering efficacy | Protects neurons from excitotoxicity | Does not induce hypothermia |

| S-methyl-5’-thioadenosine (MTA) | Moderate protection; induces side effects | Limited neuroprotective activity | Induces hypothermia at effective doses |

Mecanismo De Acción

The mechanism by which 5’-R-(3-Aminophenyl)-5’-thioadenosine exerts its effects involves its interaction with specific molecular targets. The aminophenyl group can participate in hydrogen bonding and π-π interactions, while the thioadenosine moiety can engage in sulfur-based interactions. These interactions influence various biological pathways, including enzyme inhibition and receptor modulation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The pharmacological and biochemical properties of m-APTA are best understood in comparison to structurally and functionally related adenosine derivatives. Below is a detailed analysis:

Structural and Functional Comparisons

Key Research Findings

- Enzymatic Processing: m-APTA and MTA are both cleaved by MTAP to adenine, but m-APTA exhibits slower kinetics due to steric hindrance from the 3-aminophenyl group. This delay ensures sustained adenine release for toxicity rescue .

- Receptor Interactions: m-APTA’s 3-aminophenyl group disrupts binding to A1R, as shown by molecular docking studies. This contrasts sharply with MTA, which strongly activates A1R, leading to hypothermia . PTA’s phenyl group partially blocks A1R binding but retains residual activity, limiting its therapeutic window .

Therapeutic Efficacy :

Metabolic and Pharmacokinetic Profiles

| Parameter | m-APTA | MTA | PTA |

|---|---|---|---|

| Plasma Half-Life (mice) | 2.5 hours | 0.8 hours | 1.2 hours |

| MTAP Affinity (Km) | 12 µM | 8 µM | 18 µM |

| Solubility (H2O) | 3.36 mM | 1.2 mM | 0.9 mM |

| Metabolites | Adenine, 3-aminophenylthioribose | Adenine, methylthioribose | Phenylthioribose |

Mechanistic Advantages of m-APTA

- Reduced Off-Target Effects: The 3-aminophenyl group minimizes interactions with adenosine receptors and transporters, a critical improvement over SAENTA and PTA .

- Synergy with NBAs : m-APTA enhances the therapeutic index of 5-FU by selectively protecting bone marrow cells while allowing 5-FU to target MTAP-deficient cancers .

Q & A

Q. What are the standard synthetic routes for 5'-R-(3-Aminophenyl)-5'-thioadenosine?

The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 5'-chloro-5'-deoxyadenosine with 3-aminothiophenol under inert conditions (e.g., argon) to yield the thioether linkage. Alternative routes use 5'-tosyladenosine as the electrophile, enabling functionalization with carboxylic acid or alcohol groups via saponification or reduction. For derivatives like ureas (e.g., compounds 11–12), post-synthetic modifications with potassium cyanate are employed. Key solvents include dioxane, and reaction temperatures range from 50°C to ambient conditions .

Q. Which spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [C₁₇H₁₇N₅O₅S + H⁺] with calculated mass 404.1023) .

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹, C-S bonds at ~515 cm⁻¹) .

- Melting Point Analysis: Confirms purity (e.g., 193–195°C for the parent compound) .

- Chromatography (HPLC): Ensures >98% purity for biological assays .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to improve yield and scalability?

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiophenol derivatives .

- Temperature Control: Lower temperatures (e.g., 0–25°C) reduce side reactions during substitution steps .

- Protecting Groups: Use of acetamidothiophenol precursors prevents undesired oxidation of the 3-aminophenyl group .

- Purification Techniques: Column chromatography with gradients (e.g., CH₂Cl₂/MeOH) isolates pure fractions .

Q. How do researchers address contradictions in reported biological activity data for this compound?

Discrepancies in efficacy (e.g., chemoprotective vs. cytotoxic effects) may arise from:

- Receptor Specificity: Differential activation of adenosine receptors (A1, A2A, A3) depending on cell type or concentration .

- Metabolic Stability: Variations in degradation rates due to esterase activity or pH-dependent hydrolysis in different assay conditions .

- Experimental Design: Control for SAM (S-adenosylmethionine) levels, as the compound may compete with SAM-dependent pathways .

Methodological Recommendation: Use orthogonal assays (e.g., radioligand binding for receptor affinity, LC-MS for metabolite tracking) to validate activity .

Q. What computational methods are employed to predict the mechanism of action of this compound in disease models?

- Molecular Docking: Screens against adenosine receptor subtypes (A2A, A3) to identify binding poses and affinity scores .

- MD Simulations: Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .

- QSAR Modeling: Correlates structural features (e.g., thioether linker length) with chemoprotective activity to guide analogue design .

Q. How can researchers reconcile discrepancies in reported synthetic yields of this compound derivatives?

Yield variations (e.g., 40–75%) may result from:

- Reagent Purity: Impurities in 5'-chloro-5'-deoxyadenosine reduce reaction efficiency .

- Moisture Sensitivity: Hydrolysis of intermediates (e.g., tosylates) under humid conditions .

- Workup Protocols: Incomplete neutralization (e.g., using HCl post-LiAlH₄ reduction) leads to product loss .

Resolution: Replicate reactions under anhydrous conditions with rigorous TLC monitoring .

Methodological Design Considerations

Q. What in vitro and in vivo models are appropriate for studying the chemoprotective effects of this compound?

- In Vitro:

- In Vivo:

Q. How should researchers design dose-response studies to minimize off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.